Cas no 77415-55-5 (2,7-Diazaspiro[4.4]nonane dihydrobromide)
![2,7-Diazaspiro[4.4]nonane dihydrobromide structure](https://ja.kuujia.com/scimg/cas/77415-55-5x500.png)
2,7-Diazaspiro[4.4]nonane dihydrobromide 化学的及び物理的性質
名前と識別子
-
- 2,7-Diaza-spiro[4.4]nonane 2HBr
- 2,7-diazaspiro[4.4]nonane (dihydrobromide)
- 2,7-Diazaspiro[4.4]nonane dihydrobromide
- 2,7-Diazaspiro[4.4]nonane, dihydrobromide
- AK160059
- AX8293276
- 2,7-Diazaspiro[4.4]nonane,dihydrobromide,(S)-
- D82900
- DS-9701
- C7H16Br2N2
- 2,7-diazaspiro[4.4]nonane;dihydrobromide
- CDA41555
- 2,7-diazaspiro[4.4]nonanedihydrobromide
- CS-W018491
- AKOS024258123
- 77415-55-5
- MFCD27964259
- DB-250900
-
- MDL: MFCD27964259
- インチ: 1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
- InChIKey: PJQDVDOYIWDCNA-UHFFFAOYSA-N
- ほほえんだ: Br[H].Br[H].N1([H])C([H])([H])C([H])([H])C2(C([H])([H])N([H])C([H])([H])C2([H])[H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 287.96597g/mol
- どういたいしつりょう: 285.96802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 97.5
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1
2,7-Diazaspiro[4.4]nonane dihydrobromide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2,7-Diazaspiro[4.4]nonane dihydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D297284-1g |
2,7-Diaza-spiro[4.4]nonane 2HBr |
77415-55-5 | 95% | 1g |
$425 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064874-250mg |
2,7-Diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 98% | 250mg |
¥1096.00 | 2024-07-28 | |
Ambeed | A345565-1g |
2,7-Diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95+% | 1g |
$186.00 | 2021-07-07 | |
Chemenu | CM126070-5g |
2,7-diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA397-1g |
2,7-Diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95+% | 1g |
2702CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA397-100mg |
2,7-Diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95+% | 100mg |
489CNY | 2021-05-08 | |
Chemenu | CM126070-1g |
2,7-diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95% | 1g |
$248 | 2021-08-05 | |
Alichem | A289000602-5g |
2,7-Diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95% | 5g |
$853.38 | 2023-09-01 | |
eNovation Chemicals LLC | D630798-1g |
2,7-Diaza-spiro[4.4]nonane 2HBr |
77415-55-5 | 95% | 1g |
$2240 | 2024-06-05 | |
eNovation Chemicals LLC | Y0976360-5g |
2,7-Diazaspiro[4.4]nonane dihydrobromide |
77415-55-5 | 95% | 5g |
$900 | 2024-08-03 |
2,7-Diazaspiro[4.4]nonane dihydrobromide 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2,7-Diazaspiro[4.4]nonane dihydrobromideに関する追加情報
2,7-Diazaspiro[4.4]nonane Dihydrobromide: A Comprehensive Overview
The compound with CAS No 77415-55-5, commonly referred to as 2,7-Diazaspiro[4.4]nonane dihydrobromide, is a unique chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its spirocyclic structure, which consists of two fused rings sharing a single atom—a nitrogen atom in this case. The dihydrobromide salt form of this compound adds to its versatility, making it a valuable component in various research and industrial applications.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery and material synthesis due to their ability to adopt diverse conformations and exhibit unique electronic properties. The 2,7-Diazaspiro[4.4]nonane core structure is particularly interesting because it combines the rigidity of a spiro system with the flexibility of nitrogen atoms, which can act as both electron donors and acceptors depending on the chemical environment. This dual functionality makes it a promising candidate for applications in molecular recognition, catalysis, and optoelectronic materials.
One of the most notable advancements involving 2,7-Diazaspiro[4.4]nonane dihydrobromide is its use as a building block in the synthesis of complex macrocycles and supramolecular assemblies. Researchers have demonstrated that this compound can self-assemble into nanoscale structures under specific conditions, which opens up new possibilities for the development of advanced materials with tailored properties. For instance, its ability to form stable hydrogen bonds has been leveraged to create stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as temperature or pH.
In addition to its structural versatility, 2,7-Diazaspiro[4.4]nonane dihydrobromide has also been explored for its potential in medicinal chemistry. The compound's ability to act as a ligand in metalloenzyme mimics has been extensively studied, with recent findings suggesting that it could serve as a scaffold for designing new classes of enzyme inhibitors or catalysts. Furthermore, its nitrogen-rich structure makes it an attractive candidate for use in bioconjugation reactions, where it can be functionalized with biomolecules such as proteins or nucleic acids for diagnostic or therapeutic purposes.
The synthesis of 2,7-Diazaspiro[4.4]nonane dihydrobromide has been optimized over the years, with modern methods focusing on improving yield and reducing environmental impact. One such approach involves the use of microwave-assisted synthesis techniques, which have been shown to significantly accelerate reaction times while maintaining product purity. This development is particularly important for large-scale production scenarios where efficiency and cost-effectiveness are critical factors.
From an analytical standpoint, the characterization of 2,7-Diazaspiro[4.4]nonane dihydrobromide has benefited from advancements in spectroscopic techniques such as NMR and X-ray crystallography. These tools have provided unprecedented insights into the compound's molecular geometry and solid-state packing arrangements, which are essential for understanding its physical properties and potential applications.
In conclusion, 2,7-Diazaspiro[4.4]nonane dihydrobromide (CAS No 77415-55-5) stands out as a versatile and multifaceted chemical entity with a wide range of applications across various scientific disciplines. Its unique structural features and functional versatility make it an invaluable tool for researchers seeking to push the boundaries of modern chemistry and materials science.
77415-55-5 (2,7-Diazaspiro[4.4]nonane dihydrobromide) 関連製品
- 175-96-2(2,7-Diazaspiro[4.4]nonane)
- 34971-71-6(3,3-Diethylpyrrolidine)
- 184-14-5(2-Azaspiro[4.6]undecane)
- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)
- 1118786-86-9(tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate)
- 896345-58-7(methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate)
- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)
